molecular formula C10H14O3 B8709020 Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate CAS No. 116289-14-6

Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate

Cat. No.: B8709020
CAS No.: 116289-14-6
M. Wt: 182.22 g/mol
InChI Key: ACQIWILGWWZQMH-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

116289-14-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 4-(2-oxoethylidene)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h6-7,9H,2-5H2,1H3

InChI Key

ACQIWILGWWZQMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=CC=O)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The epoxides used as the starting materials in the general process described above can be obtained from available starting materials using an appropriate series of reactions. Thus, methyl 4-hydroxybenzoate is hydrogenated using 5% rhodium on alumina as catalyst to give methyl 4-hydroxycyclohexanecarboxylate. This is then oxidized with pyridinium chlorochromate resulting in methyl 4-oxocyclohexanecarboxylate. The 2-carbon homologation of methyl 4-oxocyclohexanecarboxylate to give methyl 4-(oxoethylidene)cyclohexanecarboxylate is carried out using the method developed by A. I. Meyers. Acetaldehyde t-butylimine is metalated with lithium diisopropylamide and then treated with diethyl chlorophosphate to provide the lithioeneaminephosphonate. Addition of methyl 4-oxocyclohexanecarboxylate and subsequent acid hydrolysis gives methyl 4-(oxoethylidene)cyclohexanecarboxylate. The reduction of this oxoethylidene compound with sodium borohydride gives methyl 4-(2-hydroxyethylidene)cyclohexanecarboxylate.
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Synthesis routes and methods II

Procedure details

A mixture of 729 ml of dry tetrahydrofuran and 76.4 ml of dry diisopropylamine was cooled to 3° C. with an ice-water bath. Then 340.6 ml of n-butyllithium in hexane was added dropwise over 45 minutes, followed by an additional 15 minutes of stirring. The solution was then cooled to -75° C. and 26.9 g of acetaldehyde t-butylimine was added dropwise with a syringe over 20 minutes, followed by an additional 30 minutes of stirring. With the temperature still at -75° C., 47.0 g of diethyl chlorophosphate was added with a dropping funnel over 1 hour. The reaction was allowed to stir for an additional hour at -75° C., warmed to -11° C. over 2 hours and cooled again to -75° C. Then, 28.4 g of methyl 4-oxocyclohexanecarboxylate in 50 ml of tetrahydrofuran was added with a dropping funnel over 1 hour. The reaction was allowed to warm to room temperature overnight. It was then poured into a mixture of 49.0 g of oxalic acid in 1.8 1 of water and 1.8 1 of toluene. This was stirred vigorously for 24 hours and the aqueous layer was then separated and extracted with ether (2×500 ml). The combined toluene and ether extracts were washed with aqueous 5% oxalic acid (2×500 ml), 500 ml of saturated sodium bicarbonate and 500 ml of saturated sodium chloride. The organic layer was then dried over anhydrous potassium carbonate, filtered and concentrated under vacuum. The resulting oil was purified on the Prep LC (25% ethyl acetate/hexane, 300 ml/min., 2 min./cm, 2 columns, Rt =7.5 min.) to give 18.5 g of methyl 4-(oxoethylidene)cyclohexanecarboxylate. 1H NMR (CDCl3, 60 MHz) δ 10.05 (d, 1 H); 5.85 (d, 1 H); 3.70 (s, 3 H); 2.8-1.5 (9 H).
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340.6 mL
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26.9 g
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47 g
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50 mL
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49 g
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Synthesis routes and methods III

Procedure details

The epoxides used as the starting materials in the general process described above can be obtained from available starting materials using an appropriate series of reactions. Thus, methyl 4-hydroxybenzoate is hydrogenated using 5% rhodium on alumina as catalyst to give methyl 4-hydroxycyclohexanecarboxylate. This is then oxidized with pyridinium chlorochromate resulting in methyl 4-oxocyclohexanecarboxylate. The 2-carbon homologation of methyl 4-oxocyclohexanecarboxylate to give methyl 4-(oxoethylidene)cyclohexanecarboxylate is carried out using the method developed by A. I. Meyers. Acetaldehyde t-butylimine is metalated with lithium diisopropylamide and then treated with diethyl chlorophosphate to provide the lithioeneaminephosphonate. Addition of methyl 4-oxocyclohexanecarboxylate and subsequent acid hydrolysis gives methyl 4-(oxoethylidene)cyclohexanecarboxylate. The reduction of this oxoethylidene compound with sodium borohydride gives methyl 4-(2-hydroxyethylidene)cyclohexanecarboxylate.
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